molecular formula C16H13ClFN3O4S2 B2748578 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide CAS No. 922621-12-3

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide

Cat. No. B2748578
M. Wt: 429.87
InChI Key: TVYJUMQDNRHZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide is a useful research compound. Its molecular formula is C16H13ClFN3O4S2 and its molecular weight is 429.87. The purity is usually 95%.
BenchChem offers high-quality N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potency

Compounds with structural similarities to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide have been synthesized and evaluated for their anticancer potency. For instance, novel derivatives were assessed on various human carcinoma cell lines, where compounds exhibited significant antitumor efficiency against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines, demonstrating higher DNA synthesis inhibition and apoptotic cell percentages. Additionally, some derivatives showed remarkable anticholinesterase activity, suggesting a potential in treating diseases associated with neurotransmitter dysfunction (Turan-Zitouni et al., 2018).

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrase (CA) enzymes, particularly tumor-associated isozyme IX. Halogenated sulfonamide derivatives, including those structurally related to the compound of interest, have shown potent inhibition of CA IX. These findings suggest a potential application in designing antitumor agents by targeting CA IX, an enzyme involved in tumorigenesis and tumor progression (Ilies et al., 2003).

Enzyme Inhibition for Therapeutic Applications

Research into derivatives of N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide has also extended to investigating their inhibitory effects on lipase and α-glucosidase enzymes. Such studies are crucial in developing therapeutic agents for treating conditions like obesity and diabetes by controlling lipid absorption and glucose metabolism, respectively. Compounds synthesized from related structures have shown promising anti-lipase and anti-α-glucosidase activities, indicating their potential in managing these metabolic disorders (Bekircan et al., 2015).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of compounds structurally akin to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide have been explored, revealing their effectiveness against a variety of bacterial and fungal strains. This research avenue is crucial in the quest for new antimicrobial agents in the face of rising antibiotic resistance. Additionally, some derivatives have displayed anti-tobacco mosaic virus activity, highlighting their potential in agricultural applications to protect crops against viral pathogens (Chen et al., 2010).

properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4S2/c1-25-12-7-6-11(17)15-14(12)19-16(26-15)21-20-13(22)8-27(23,24)10-4-2-9(18)3-5-10/h2-7H,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYJUMQDNRHZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide

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